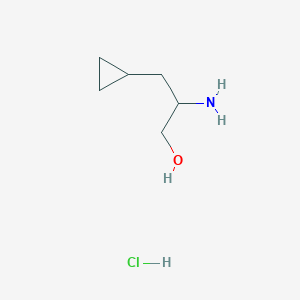

2-Amino-3-cyclopropylpropan-1-ol hydrochloride

Description

The exact mass of the compound 2-Amino-3-cyclopropylpropan-1-ol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-3-cyclopropylpropan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-cyclopropylpropan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-3-cyclopropylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c7-6(4-8)3-5-1-2-5;/h5-6,8H,1-4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZXSPOSGQUALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379954-21-8 | |

| Record name | 2-amino-3-cyclopropylpropan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Safe Handling of 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride for Laboratory Professionals

Introduction: Understanding the Compound

2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a specialized chemical intermediate of significant interest in the fields of medicinal chemistry and drug development. Its unique structural motif, featuring a cyclopropyl group, makes it a valuable building block for synthesizing complex molecular architectures. As with any novel or specialized reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the critical safety and handling protocols necessary for the responsible use of this compound in a research environment.

Hazard Identification and Risk Analysis

Based on available safety data for analogous amino alcohol compounds, 2-Amino-3-cyclopropylpropan-1-ol hydrochloride is classified as a hazardous substance. The primary risks are associated with its corrosive nature.

GHS Hazard Classification (Anticipated):

-

Skin Corrosion/Irritation: Category 1B/1C. Causes severe skin burns.[1][2]

-

Serious Eye Damage/Irritation: Category 1. Causes serious eye damage.[1][2]

-

Acute Toxicity (Oral): May be harmful if swallowed.[2]

The hydrochloride salt form is typically a solid powder. The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact. Ingestion is also a potential, though less common, route of exposure in a laboratory setting. The fine particulate nature of the solid can lead to easy aerosolization, making respiratory protection a key consideration.

Core Safety Protocols & Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.

Engineering Controls: The First Line of Defense

The causality behind prioritizing engineering controls lies in their ability to isolate the hazard at its source, minimizing the potential for operator exposure.

-

Chemical Fume Hood: All handling of solid 2-Amino-3-cyclopropylpropan-1-ol hydrochloride, including weighing and transferring, must be conducted within a certified chemical fume hood.[3][4] This prevents the inhalation of aerosolized dust.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[1]

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Their proximity is critical for immediate decontamination in the event of an exposure.[3]

Personal Protective Equipment (PPE): The Operator's Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

-

Eye and Face Protection: Tightly fitting safety goggles in combination with a face shield (minimum 8-inch) are mandatory to protect against splashes and airborne particles.[2] Standard safety glasses are insufficient.

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected for any signs of degradation or perforation before each use. Employ proper glove removal technique (without touching the outer surface) to prevent skin contamination.[2]

-

Body Protection: A full-length laboratory coat is required. For procedures with a higher risk of splashes or significant dust generation, a chemically resistant apron or a complete protective suit should be worn.[2]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are not sufficient, a NIOSH (or equivalent) approved respirator with appropriate particulate filters (e.g., N95) should be used.

Detailed Experimental Workflow: Safe Weighing and Solution Preparation

This section details a self-validating protocol for the safe handling of the compound during a common laboratory task. The causality for each step is explained to reinforce safe practices.

Objective: To accurately weigh 100 mg of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride and prepare a 10 mg/mL stock solution in an appropriate solvent.

Methodology:

-

Preparation (Pre-Operational Checks):

-

Verify Fume Hood Certification: Confirm the chemical fume hood has been certified within the last year.

-

Assemble all Materials: Before introducing the chemical, gather all necessary equipment (spatulas, weigh paper, vials, solvent, etc.) and place them inside the fume hood to minimize traffic in and out of the sash.

-

Don Appropriate PPE: Put on all required PPE as detailed in Section 3.2.

-

-

Weighing the Compound:

-

Tare the Balance: Place a piece of weigh paper on the analytical balance inside the fume hood and tare the balance.

-

Transfer the Solid: Slowly and carefully open the reagent bottle. Using a clean spatula, transfer a small amount of the solid onto the weigh paper. Avoid any sudden movements that could create dust. Keep the reagent bottle as close to the weigh paper as feasible to minimize the travel distance of the powder.

-

Close the Container: Immediately and securely close the main reagent bottle to prevent moisture absorption and accidental spills.[2]

-

-

Solution Preparation:

-

Transfer to Vial: Carefully fold the weigh paper and transfer the weighed solid into a pre-labeled glass vial.

-

Add Solvent: Using a pipette, add the desired volume of solvent to the vial.

-

Dissolution: Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved.

-

-

Cleanup and Waste Disposal:

-

Decontaminate Tools: Wipe the spatula and any other contaminated surfaces with a damp cloth or towel.

-

Dispose of Waste: Dispose of the used weigh paper, gloves, and any other contaminated disposable materials in a designated hazardous waste container.[2] Do not let the product enter drains.[2]

-

Final Wash: After completing the procedure and removing PPE, thoroughly wash hands and forearms with soap and water.[1][2]

-

Data Presentation and Visualization

Table 1: Physicochemical and Hazard Summary

| Property | Value/Information | Source |

| Molecular Formula | C₆H₁₃NO · HCl | [5] |

| Appearance | Solid (Anticipated) | N/A |

| Primary Hazards | Causes severe skin burns and eye damage.[1][2] | [1][2] |

| Incompatible Materials | Strong oxidizing agents, Acids, Metals. | [6] |

| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[1][2][4] | [1][2][4] |

Diagram 1: Experimental Workflow for Safe Handling

Caption: Workflow for weighing and dissolving the solid reagent.

Emergency Procedures: A Validating Response System

In the event of an emergency, a structured and rehearsed response is critical.

Personal Exposure

-

Skin Contact: Immediately take off all contaminated clothing.[1][2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][4] Seek immediate medical attention.[1][2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][2]

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting.[1][2] Rinse mouth with water.[1][2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1][2]

Spills and Leaks

-

Evacuate: Evacuate non-essential personnel from the area.[1]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the substance to enter drains or waterways.[2]

-

Clean-up: Wearing full PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[2][4] Collect the material into a suitable, labeled container for hazardous waste disposal.[2]

Diagram 2: Spill Response Protocol

Caption: Emergency response workflow for a chemical spill.

References

- OT-0899 - Safety Data Sheet. (2023, January 2). Supplier Data.

- SAFETY DATA SHEET. (2009, November 17). Supplier Data.

- 2-Propanol, 1-amino-: Human health tier II assessment. (2013, September 12). Australian Government Department of Health. Retrieved from a government chemical assessment report.

- SAFETY DATA SHEET. (2012, February 27). Fisher Scientific.

-

2-amino-3-cyclopropylpropan-1-ol hydrochloride. PubChem. Retrieved from [Link]

-

Safety Data Sheet: S(+)-2-Amino-1-propanol. Carl ROTH. Retrieved from [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. PubChemLite - 2-amino-3-cyclopropylpropan-1-ol hydrochloride (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility Assessment of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride

Introduction: The Critical Role of Solubility in Early-Stage Drug Development

In the landscape of pharmaceutical research and development, the journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges. Among the most fundamental physicochemical properties that dictate the fate of a potential therapeutic is its solubility. Solubility, the measure of a solute's ability to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability and, consequently, its efficacy.[1][2] For orally administered drugs, poor aqueous solubility can lead to low absorption and erratic bioavailability, ultimately resulting in suboptimal therapeutic outcomes.[3]

This guide provides a comprehensive technical framework for the systematic evaluation of the solubility of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride . As a novel compound, publicly available solubility data is scarce.[4] Therefore, this document serves as a practical, in-depth manual for researchers, scientists, and drug development professionals to meticulously determine and understand the solubility profile of this and other similar molecules. We will delve into the theoretical underpinnings of solubility, present a rigorous experimental protocol for its determination, and provide a framework for the accurate analysis and interpretation of the resulting data. The methodologies outlined herein are grounded in established principles of physical chemistry and are designed to ensure the generation of reliable and reproducible results, a cornerstone of sound scientific practice.

Physicochemical Properties of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride

A thorough understanding of a compound's intrinsic properties is paramount before embarking on any experimental investigation. The chemical structure of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride, with its amine and hydroxyl functional groups, suggests a degree of polarity that will influence its solubility behavior.

| Property | Value/Information | Source |

| Molecular Formula | C6H14ClNO | [4] |

| Molecular Weight | 151.63 g/mol | [4] |

| Chemical Structure | ||

| PubChem | ||

| Predicted XlogP | 0.1 | [4] |

The predicted XlogP value of 0.1 suggests that 2-Amino-3-cyclopropylpropan-1-ol hydrochloride has a relatively balanced lipophilic and hydrophilic character.[4] This initial assessment indicates that the compound may exhibit solubility in both aqueous and some organic solvents. However, experimental verification is essential to establish a definitive solubility profile.

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

The "gold standard" for determining the equilibrium solubility of a crystalline compound is the shake-flask method.[5][6] This method allows for the establishment of a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate and reliable solubility data. The following protocol is a detailed guide for performing this assay.

Materials and Reagents

-

2-Amino-3-cyclopropylpropan-1-ol hydrochloride (as a solid)

-

A selection of relevant solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO))[2][7]

-

Calibrated analytical balance

-

Vials with screw caps (e.g., 2-4 mL glass vials)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature[3]

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes for standard and sample preparation

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol

-

Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, this may include deionized water and buffers such as PBS at pH values relevant to physiological conditions (e.g., pH 5.0, 6.8, and 7.4).[3]

-

Addition of Compound: To a series of labeled vials, add an excess amount of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point could be to add approximately 10-20 mg of the compound to 1 mL of each solvent.

-

Equilibration: Tightly cap the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.[3] It is advisable to perform a time-course experiment initially to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Centrifugation at the experimental temperature can also be employed to facilitate this separation.[1]

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Be cautious not to disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[5] The choice of filter material should be compatible with the solvent used.

-

Sample Preparation for Analysis: Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method (e.g., HPLC).

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride of known concentrations in the same diluent as the samples.

-

Analytical Quantification: Analyze both the standard solutions and the diluted samples by HPLC. The analytical method should be validated for linearity, accuracy, and precision.

-

Data Analysis: Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations. Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the thermodynamic solubility of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride in the specific solvent at the tested temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 1: Thermodynamic Solubility of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride

| Solvent | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | N/A | 25 | Experimental Value | Calculated Value |

| Deionized Water | N/A | 37 | Experimental Value | Calculated Value |

| PBS | 5.0 | 37 | Experimental Value | Calculated Value |

| PBS | 6.8 | 37 | Experimental Value | Calculated Value |

| PBS | 7.4 | 37 | Experimental Value | Calculated Value |

| Ethanol | N/A | 25 | Experimental Value | Calculated Value |

| Methanol | N/A | 25 | Experimental Value | Calculated Value |

| Isopropanol | N/A | 25 | Experimental Value | Calculated Value |

| Acetonitrile | N/A | 25 | Experimental Value | Calculated Value |

| DMSO | N/A | 25 | Experimental Value | Calculated Value |

Safety Precautions

When handling 2-Amino-3-cyclopropylpropan-1-ol hydrochloride and the various solvents, it is imperative to adhere to standard laboratory safety procedures. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.[8][9] All experimental work should be conducted in a well-ventilated fume hood.[10] Consult the Safety Data Sheet (SDS) for 2-Amino-3-cyclopropylpropan-1-ol hydrochloride and each solvent for specific handling and disposal instructions.[8][9][10]

Conclusion

The solubility of a drug candidate is a non-negotiable parameter that must be thoroughly characterized in the early stages of development. This guide has provided a comprehensive and scientifically rigorous framework for determining the thermodynamic solubility of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride. By following the detailed protocol and adhering to the principles of good laboratory practice, researchers can generate high-quality, reliable data. This information is not only crucial for lead optimization and formulation development but also forms the foundation for subsequent biopharmaceutical and pharmacokinetic studies. The systematic approach outlined here will empower scientific teams to make informed decisions, thereby accelerating the journey of promising molecules from the laboratory to the clinic.

References

-

A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Compound solubility measurements for early drug discovery | Computational Chemistry. [Link]

-

2-amino-3-cyclopropylpropan-1-ol hydrochloride (C6H13NO) - PubChemLite. [Link]

-

2-Amino-3-cyclohexylpropan-1-ol | C9H19NO | CID 4068950 - PubChem. [Link]

-

2-Amino-2-cyclopropylethan-1-ol HCl | CAS#:776315-67-4 | Chemsrc. [Link]

-

Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6) - Cheméo. [Link]

-

Solubility and Thermodynamics of Clonazepam in (1-Propanol/2-Propanol) and Water Binary Solvent Mixtures at (293.15 to 313.15) K. [Link]

-

2-Propanol with Cyclohexane and Water - IUPAC-NIST Solubilities Database - National Institute of Standards and Technology. [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. PubChemLite - 2-amino-3-cyclopropylpropan-1-ol hydrochloride (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. physchemres.org [physchemres.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Methodological & Application

Applications of "2-Amino-3-cyclopropylpropan-1-ol hydrochloride" in medicinal chemistry

Application Note: Strategic Utilization of 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride in Medicinal Chemistry

Executive Summary: The Cyclopropyl Advantage

In modern drug discovery, 2-Amino-3-cyclopropylpropan-1-ol hydrochloride serves as a high-value chiral building block (synthon). It is structurally homologous to Leucinol and Valinol but offers distinct physicochemical advantages due to the cyclopropyl moiety.

This application note details the integration of this motif into drug scaffolds to achieve two primary objectives:

-

Metabolic Hardening: The cyclopropyl group acts as a "metabolic bumper," blocking CYP450-mediated oxidation at the benzylic-like position due to the high bond dissociation energy (BDE) of cyclopropyl C-H bonds (~106 kcal/mol) compared to isopropyl C-H bonds (~95 kcal/mol).

-

Conformational Restriction: The rigid cyclopropyl ring reduces the entropic penalty upon protein binding, often increasing potency in hydrophobic pockets (e.g., GPCRs, Proteases).

Structural Utility & Pharmacophore Integration[1]

The molecule acts as a versatile divergence point. Depending on the synthetic pathway chosen, it can function as a transition-state mimic, a rigid linker, or a precursor to heterocyclic pharmacophores.

Decision Tree: Synthetic Divergence

Figure 1: Synthetic divergence pathways for 2-Amino-3-cyclopropylpropan-1-ol. The molecule serves as a precursor for three distinct medicinal chemistry classes.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Chiral Cyclopropyl-Oxazolines

Application: Oxazolines are stable bioisosteres for amides and esters, improving oral bioavailability and blood-brain barrier (BBB) penetration.

Mechanism: Dehydrative cyclization of the N-acylated amino alcohol. Reagent Choice: The Burgess Reagent is selected over thionyl chloride to prevent acid-catalyzed ring opening of the sensitive cyclopropyl group.

Step-by-Step Methodology:

-

Free Basing:

-

Dissolve 1.0 eq of 2-Amino-3-cyclopropylpropan-1-ol HCl in DCM.

-

Add 1.1 eq of DIPEA (Diisopropylethylamine). Stir for 10 min.

-

-

Acylation:

-

Add 1.0 eq of the desired Carboxylic Acid (R-COOH) and 1.1 eq of Coupling Reagent (EDC·HCl/HOBt).

-

Stir at RT for 4–6 hours until LCMS confirms amide formation.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄. Concentrate to yield the intermediate N-(1-hydroxy-3-cyclopropylpropan-2-yl)amide.

-

-

Cyclization (Burgess Protocol):

-

Dissolve the intermediate amide in anhydrous THF (0.1 M).

-

Add 1.2 eq of Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt).

-

Critical Step: Heat to reflux (65°C) for 2 hours under N₂ atmosphere.

-

Monitoring: TLC (shift to higher R_f) and LCMS (Mass = M - 18).

-

-

Purification:

-

Flash chromatography on silica gel (EtOAc/Hexane gradient).

-

Note: Oxazolines can hydrolyze on acidic silica; add 1% Triethylamine to the eluent.

-

Protocol B: Synthesis of -Amino Aldehydes (Protease Inhibitor Warheads)

Application: Creating transition-state inhibitors (e.g., for Renin, HIV, or HCV proteases). The aldehyde forms a reversible covalent hemiacetal with the active site serine/cysteine.

Constraint: Avoid racemization of the

Step-by-Step Methodology:

-

Protection:

-

Protect the amine of the starting material (e.g., Boc-protection) before oxidation.

-

React free-based amino alcohol with Boc₂O (1.1 eq) in THF/Water.

-

-

Swern Oxidation Setup:

-

In a flame-dried flask, add oxalyl chloride (1.5 eq) in dry DCM. Cool to -78°C .

-

Dropwise add DMSO (2.4 eq). Stir for 15 min. Gas evolution will occur.

-

-

Substrate Addition:

-

Add the Boc-amino-cyclopropyl-alcohol (1.0 eq) in DCM dropwise, maintaining temp < -60°C.

-

Stir for 45 min at -78°C.

-

-

Quenching:

-

Add Et₃N (5.0 eq) dropwise.

-

Allow the reaction to warm to 0°C over 30 minutes.

-

-

Workup:

-

Quench with sat. NH₄Cl.[2] Extract with DCM.

-

Stability Warning:

-amino aldehydes are prone to epimerization. Use immediately in the next step (e.g., Wittig reaction or reductive amination) or store at -80°C.

-

Physicochemical Property Analysis

Comparison of the Cyclopropyl motif versus standard aliphatic side chains.

| Property | Isopropyl (Leucine-like) | Cyclopropyl (Target) | Medicinal Chemistry Impact |

| C-H BDE (kcal/mol) | ~95 (Tertiary) | ~106 | High Metabolic Stability (Resists P450 hydroxylation). |

| Lipophilicity (LogP) | High | Moderate-High | Cyclopropyl is lipophilic but more polar than isopropyl due to sp²-like character. |

| Conformation | Flexible (Rotatable) | Rigid | Entropy Benefit: Pre-organized for binding pockets.[3] |

| Electronic Effect | Inductive (+I) | Can interact with aromatic residues (Edge-to-face interactions). |

Case Study: HCV NS3/4A Protease Inhibitors

Context: The development of Boceprevir and Telaprevir utilized modified amino acid backbones. The cyclopropyl-alanine motif (derived from this amino alcohol) is critical in "Second Generation" inhibitors.

Workflow Visualization:

Figure 2: Integration of the cyclopropyl motif into the P1 position of a protease inhibitor. The cyclopropyl group fills the S1 hydrophobic pocket more efficiently than a linear alkyl chain.

References

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from

-

Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from

-

Wipf, P., et al. (2002). Modular Synthesis of Amine-Functionalized Oxazolines. American Chemical Society. Retrieved from

-

BenchChem. (2025).[3][4] Applications in medicinal chemistry for cyclopropyl-containing compounds. Retrieved from

-

Chem-Impex. (2025). β-Cyclopropyl-D-Ala-OH and Derivatives. Retrieved from

-

PubChem. 2-amino-3-cyclopropylpropan-1-ol hydrochloride Compound Summary. Retrieved from

Sources

Application Note: Leveraging 2-Amino-3-cyclopropylpropan-1-ol in Asymmetric Synthesis

[1]

Strategic Overview

2-Amino-3-cyclopropylpropan-1-ol hydrochloride (CAS: varies by enantiomer, generic structure implied) represents a distinct class of "unnatural" chiral amino alcohols.[1] Structurally analogous to L-Valinol (isopropyl) and L-Phenylalaninol (benzyl), this molecule introduces the cyclopropyl moiety as a stereodirecting group.[1]

Why use this specific auxiliary?

In asymmetric catalysis and auxiliary-controlled synthesis, the success of a reaction often hinges on the "Goldilocks" zone of steric hindrance and electronic influence.[1] The cyclopropyl group offers a unique profile:

-

Steric Rigidity: Unlike acyclic alkyl chains (ethyl/propyl), the cyclopropyl group lacks conformational freedom.[1] It acts as a rigid "steric wall."[1]

-

Electronic Modulation: The cyclopropyl group possesses significant

-character (Walsh orbitals), allowing it to participate in weak electronic interactions that simple alkyl groups (isopropyl) cannot.[1] -

Orthogonality: It provides a structural alternative when standard Valine- or Phenylalanine-derived ligands fail to induce high enantiomeric excess (ee).[1]

This guide details the protocols for converting this salt into two high-value classes of asymmetric tools: Chiral Oxazolines (Ligands) and Chiral Oxazolidinones (Auxiliaries) .[1]

Structural & Steric Analysis[1]

The utility of 2-Amino-3-cyclopropylpropan-1-ol lies in its spatial arrangement.[1] The table below compares it with standard amino alcohol precursors.

| Feature | Valinol (Isopropyl) | Phenylalaninol (Benzyl) | Cyclopropyl-alaninol |

| Steric Bulk (Taft Es) | High | High | Moderate-High |

| Conformational Flexibility | Rotatable C-C bonds | Rotatable C-C bonds | Rigid Ring |

| Electronic Nature | |||

| Primary Application | General Lewis Acid Catalysis | Steric "Gear" control |

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent hydrochloride salt.

Figure 1: Divergent synthetic utility of the cyclopropyl amino alcohol scaffold.

Experimental Protocols

Protocol A: Preparation of the Free Base

The commercial hydrochloride salt is hygroscopic and unsuitable for direct organometallic condensation.[1] It must be neutralized immediately prior to use.[1]

Reagents:

-

2-Amino-3-cyclopropylpropan-1-ol HCl (10 mmol)[1]

-

Dichloromethane (DCM) (50 mL)[1]

-

Sodium Hydroxide (1M aq) (20 mL)

-

Brine (sat. NaCl)[1]

Procedure:

-

Dissolution: Suspend the HCl salt in DCM (50 mL) in a separatory funnel.

-

Neutralization: Add 1M NaOH (20 mL) and shake vigorously for 2-3 minutes until the solid dissolves and two clear layers form.

-

Extraction: Separate the organic layer.[1][2] Extract the aqueous layer twice more with DCM (2 x 15 mL).[1]

-

Drying: Combine organic extracts, dry over anhydrous

, and filter. -

Concentration: Remove solvent under reduced pressure (rotary evaporator, <40°C) to yield the free amine as a viscous oil.

-

Checkpoint: The free base absorbs

from air.[1] Use immediately or store under Argon at -20°C.

-

Protocol B: Synthesis of Cyclopropyl-BOX Ligands

Bis(oxazoline) (BOX) ligands derived from this alcohol are powerful ligands for Copper(I)-catalyzed cyclopropanations and Diels-Alder reactions.[1]

Mechanism: Acid-catalyzed condensation of the amino alcohol with a dinitrile (e.g., dimethylmalononitrile) followed by cyclization.[1]

Reagents:

-

Free 2-Amino-3-cyclopropylpropan-1-ol (2.2 equiv)[1]

-

Diethyl malonimidate dihydrochloride (1.0 equiv) [Precursor to the bridge]

-

DCM (anhydrous)[1]

Step-by-Step:

-

Setup: In a flame-dried flask under

, suspend Diethyl malonimidate dihydrochloride (5 mmol) in anhydrous DCM (20 mL). -

Addition: Add the free amino alcohol (11 mmol) dropwise.

-

Reflux: Heat the mixture to mild reflux (40°C) for 12–18 hours. The reaction evolves ammonia.[1]

-

Workup: Cool to room temperature. Wash with water (2 x 10 mL) and brine.[1]

-

Purification: Dry over

and concentrate. Purify via flash chromatography (Hexanes/EtOAc) or recrystallization from cold pentane.[1]-

Validation:

NMR should show the disappearance of the O-H proton and the formation of the oxazoline C=N characteristic peak (~4.0–4.5 ppm for the ring protons).

-

Protocol C: Synthesis of Evans-Type Auxiliary (Oxazolidinone)

The 4-cyclopropyl-2-oxazolidinone is a robust chiral auxiliary for asymmetric alkylations, offering superior hydrolytic stability compared to bulky tert-butyl analogs.[1]

Reagents:

-

Free 2-Amino-3-cyclopropylpropan-1-ol (10 mmol)[1]

-

Triphosgene (3.4 mmol) OR Carbonyl Diimidazole (CDI) (11 mmol)[1]

-

Triethylamine (22 mmol)[1]

-

THF (anhydrous)[1]

Procedure (Triphosgene Method):

-

Cooling: Dissolve the amino alcohol and triethylamine in dry THF (40 mL) and cool to 0°C.

-

Addition: Dissolve Triphosgene in THF (10 mL) and add dropwise over 30 minutes. Caution: Phosgene gas equivalent.[1] Use a fume hood.

-

Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench: Carefully quench with saturated

.[1] -

Isolation: Extract with EtOAc, wash with 1M HCl (to remove unreacted amine) and brine.

-

Crystallization: The product often solidifies upon concentration.[1] Recrystallize from EtOAc/Hexanes.

Application Check: To validate the auxiliary, perform a test acylation with propionyl chloride. The resulting N-propionyl derivative should show distinct diastereotopic protons in NMR, confirming the chiral environment.

References & Further Reading

-

General Review of Bis(oxazoline) Ligands: Desimoni, G., Faita, G., & Jørgensen, K. A. (2006).[3] C2-Symmetric Chiral Bis(oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews. (Context: Foundational chemistry for BOX ligand synthesis).[1]

-

Cyclopropyl Electronic Properties: Wiberg, K. B. (1996).[1] Structures, Energies, and Spectra of Cyclopropanes. Accounts of Chemical Research. (Context: Explains the "Walsh orbital" electronic effects distinguishing cyclopropyl from isopropyl).

-

Synthesis of Cyclopropyl Amino Acids (Precursors): Gaucher, A., et al. (2010).[1] Synthesis of cyclopropylglycines. Tetrahedron. (Context: Methodology for synthesizing the amino acid backbone prior to reduction).[1]

-

Oxazolidinone Auxiliary Synthesis: Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses. (Context: The standard protocol adapted here for the cyclopropyl variant).

-

Cyclopropyl-BOX Ligands in Catalysis: Hofstra, J. L., et al. (2020).[1] Synthesis of Chiral Bisoxazoline Ligands. Organic Syntheses. (Context: Detailed procedure for BOX ligand construction).

"2-Amino-3-cyclopropylpropan-1-ol hydrochloride" in the synthesis of pharmaceutical intermediates

Application Note: 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride in Pharmaceutical Synthesis

Abstract & Strategic Significance

2-Amino-3-cyclopropylpropan-1-ol hydrochloride (CAS: 213386-10-8 for racemic; specific enantiomers are critical) is a high-value chiral building block used to introduce the cyclopropyl moiety into pharmaceutical architectures.[1]

In modern drug design, the cyclopropyl group serves as a superior bioisostere for isopropyl (Valine/Leucine analogs) and phenyl groups. It offers three critical advantages:

-

Metabolic Stability: The strained ring resists cytochrome P450 oxidation better than alkyl chains.[1]

-

Conformational Restriction: It locks the side chain into a specific vector, enhancing binding affinity to target pockets (e.g., GPCRs, Proteases).

-

Lipophilicity Modulation: It increases lipophilicity without the steric bulk of a phenyl ring.[1]

This guide details the synthesis, handling, and application of this amino alcohol, specifically focusing on its role as a precursor for 4-cyclopropylmethyl-oxazolidin-2-ones (Evans-type auxiliaries) and peptidomimetic transition-state inhibitors .[1]

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 2-Amino-3-cyclopropylpropan-1-ol hydrochloride |

| Molecular Formula | C₆H₁₃NO[1][2] · HCl |

| Molecular Weight | 151.63 g/mol |

| Physical State | White to off-white hygroscopic solid |

| Solubility | Highly soluble in H₂O, MeOH; Sparingly soluble in THF, DCM |

| Chirality | Available as (S)-isomer (derived from L-Cyclopropylalanine) and (R)-isomer |

| Stability | Stable under N₂; Hygroscopic (store with desiccant) |

Handling Warning: As a hydrochloride salt of an amino alcohol, this compound is hygroscopic. Exposure to ambient moisture will cause the solid to deliquesce, complicating precise weighing. Handle in a glovebox or dry room for GMP applications.

Synthetic Utility & Workflows

The utility of 2-amino-3-cyclopropylpropan-1-ol stems from its bifunctionality (amine + alcohol).[1] It is primarily used in two pathways:[3]

-

Pathway A (Chiral Auxiliaries): Cyclization with phosgene equivalents (e.g., Triphosgene, CDI) to form 4-(cyclopropylmethyl)oxazolidin-2-one .[1] This is a "super-statine" auxiliary used to direct stereochemistry in subsequent aldol or alkylation reactions.[1]

-

Pathway B (Peptidomimetics): Incorporation into peptide backbones as a non-proteinogenic amino alcohol, often mimicking the transition state of peptide bond hydrolysis (e.g., in Renin or HIV protease inhibitors).

Visualizing the Synthetic Pathways

Figure 1: Synthetic genealogy of 2-amino-3-cyclopropylpropan-1-ol, illustrating its origin from cyclopropylalanine and its divergence into auxiliaries and drug scaffolds.

Detailed Protocol: Reduction of L-Cyclopropylalanine Methyl Ester

This protocol describes the robust synthesis of the target molecule from L-cyclopropylalanine methyl ester.[1] Note: We utilize NaBH4 instead of LiAlH4 for safety and scalability, as the ester reduces readily.

Reagents & Equipment

-

Substrate: L-Cyclopropylalanine methyl ester hydrochloride (10.0 mmol).

-

Reductant: Sodium Borohydride (NaBH₄) (2.5 equiv).

-

Solvent: Absolute Ethanol (EtOH) or THF/MeOH mixture.

-

Quench: 1N HCl, Sat. NaHCO₃.

Step-by-Step Procedure

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and N₂ inlet, dissolve L-cyclopropylalanine methyl ester HCl (1.80 g, 10 mmol) in absolute EtOH (40 mL).

-

Cooling: Cool the solution to 0°C using an ice/water bath.

-

Addition: Add NaBH₄ (0.95 g, 25 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[1] Ensure venting.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 12 hours. Monitor by TLC (Eluent: 10% MeOH in DCM; Stain: Ninhydrin).

-

Quench (Critical Step):

-

Cool back to 0°C.

-

Add Acetone (5 mL) to destroy excess hydride.

-

Concentrate the mixture under reduced pressure to a white paste.

-

-

Workup (Partitioning):

-

Resuspend the paste in H₂O (20 mL) and extract with EtOAc (3 x 50 mL). Note: Amino alcohols are water-soluble.[1] If yield is low, saturate the aqueous phase with NaCl or use continuous extraction.

-

-

Salt Formation:

-

Dry the combined organic layers over Na₂SO₄ and filter.

-

Cool the filtrate to 0°C and bubble dry HCl gas (or add 4M HCl in Dioxane) until pH < 2.

-

The white precipitate is 2-Amino-3-cyclopropylpropan-1-ol hydrochloride .[1]

-

-

Isolation: Filter the solid, wash with cold Et₂O, and dry under high vacuum.

Expected Yield: 85-92% QC Check: ¹H NMR (D₂O) should show the cyclopropyl protons at δ 0.1–0.5 ppm.[1]

Application: Synthesis of the Oxazolidinone Auxiliary

The amino alcohol is frequently converted into a chiral auxiliary to control stereochemistry in drug synthesis.

Mechanism & Logic

The amino group attacks the carbonyl source (Triphosgene), followed by intramolecular cyclization by the hydroxyl group.

Figure 2: Cyclization pathway to the Evans-type auxiliary.[1]

Protocol Summary:

-

Suspend the amino alcohol HCl salt in dry DCM. Add 2.5 equiv of Diisopropylethylamine (DIPEA).

-

Cool to -78°C. Add Triphosgene (0.35 equiv) dissolved in DCM slowly.

-

Allow to warm to RT. The oxazolidinone forms quantitatively.[1]

-

Why this matters: This auxiliary induces higher diastereoselectivity in aldol reactions than the standard benzyl-oxazolidinone due to the specific steric bulk of the cyclopropyl group.[1]

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield in Extraction | Product stayed in aqueous phase. | Amino alcohols are polar.[1] Saturate aqueous layer with NaCl (Salting out) and use CHCl₃/Isopropanol (3:1) for extraction.[1][4] |

| Ring Opening | Acid concentration too high or temp too high.[1] | Cyclopropyl rings are generally stable to HCl, but avoid boiling in conc.[1] acid.[1][5][6][7] Use anhydrous HCl in dioxane for salt formation.[1] |

| Sticky Solid | Hygroscopic water absorption.[1] | Recrystallize from EtOH/Et₂O.[1] Store in a desiccator. |

References

-

Fundamental Synthesis of Cyclopropyl Amino Acids: Wasserman, H. H., et al. "The synthesis of cyclopropane amino acids and peptides."[7][8] Journal of Organic Chemistry.

-

Use of Amino Alcohols in Oxazolidinone Synthesis: Ager, D. J., et al. "Oxazolidinones in asymmetric synthesis."[1] Aldrichimica Acta, 30(1), 3-11.

-

Cyclopropyl Bioisosteres in Drug Design: Talele, T. T.[1] "The 'cyclopropyl fragment' is a versatile player in drug design." Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

Reduction Protocols (General Amino Acid to Amino Alcohol): McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives."[1] Journal of Organic Chemistry, 58(13), 3568-3571.

Sources

- 1. 2-Amino-3-cyclohexylpropan-1-ol | C9H19NO | CID 4068950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-amino-3-cyclopropylpropan-1-ol hydrochloride (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 8. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimization of Crystallization Processes for 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride

Part 1: Executive Summary & Molecule Profile

Introduction

2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a critical chiral building block used in the synthesis of next-generation pharmaceuticals, including TLR7 agonists (e.g., for hepatitis B treatment) and CDK inhibitors (oncology).[1][2] Structurally, it represents the reduced form of cyclopropylalanine.

Achieving high purity (>99.5%) and a stable crystalline form is challenging due to the molecule's amphiphilic nature—combining a polar amino-alcohol head with a lipophilic cyclopropyl tail. This often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation during salt generation.

This guide provides scalable protocols for the Reactive Crystallization (isolation from free base) and Recrystallization (purification) of this salt, emphasizing polymorph control and solvate management.

Physicochemical Profile

| Property | Description | Implications for Crystallization |

| Molecular Formula | C₆H₁₃NO · HCl | Ionic salt; high melting point potential. |

| Solubility (High) | Water, Methanol, DMSO | Good for dissolution; poor for yield if used alone. |

| Solubility (Mod) | Ethanol, Isopropanol (IPA) | Ideal "Good Solvents" for cooling crystallization. |

| Solubility (Low) | EtOAc, MTBE, Heptane, Toluene | Ideal "Anti-Solvents" to drive precipitation. |

| Stability | Cyclopropyl ring | Critical: Avoid prolonged heating >80°C in strong acid to prevent ring-opening degradation. |

| Hygroscopicity | High | Requires humidity control (<40% RH) during isolation. |

Part 2: Critical Process Parameters (CPPs) & Mechanism

The "Oiling Out" Phenomenon

Amino alcohol salts often form supersaturated "oils" before crystallizing. This occurs when the metastable zone width (MSZW) is too wide or when the chosen solvent system depresses the melting point of the solvate below the process temperature.

Prevention Strategy:

-

Seed Loading: 0.5 - 1.0 wt% seeds are mandatory to bypass the nucleation energy barrier.

-

Solvent Selection: Avoid pure water; use anhydrous alcohols to prevent hydrate formation which often leads to gums.

Solubility & Phase Diagram Logic

The following diagram illustrates the target operating window for the IPA/Heptane system, which offers the best balance between yield and purity.

Figure 1: Solubility logic flow for avoiding liquid-liquid phase separation (oiling out).

Part 3: Experimental Protocols

Protocol A: Reactive Crystallization (From Free Base)

Use this method to isolate the salt for the first time from a crude reaction mixture.

Reagents:

-

Crude 2-Amino-3-cyclopropylpropan-1-ol (Free Base)

-

Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) (Anhydrous)

-

Acid Source: 4M HCl in Dioxane or Isopropanol (IPA)

Procedure:

-

Dissolution: Dissolve the crude free base (1.0 eq) in MTBE (10 volumes relative to mass, e.g., 10 mL/g).

-

Note: If the solution is cloudy, filter through a celite pad to remove inorganic salts.

-

-

Temperature Control: Cool the solution to 0–5°C using an ice bath. Exothermic reaction control is vital to prevent impurity occlusion.

-

Acid Addition: Add 4M HCl (1.05 eq) dropwise over 30 minutes.

-

Observation: A white precipitate should form immediately. If a gum forms, increase agitation speed to 500 RPM.

-

-

Maturation: Remove the ice bath and allow the slurry to warm to 20°C over 1 hour. Stir for an additional 2 hours.

-

Isolation: Filter the solid under nitrogen pressure or vacuum.

-

Washing: Wash the cake with 2 volumes of cold MTBE.

-

Drying: Vacuum dry at 40°C for 12 hours.

Protocol B: Recrystallization (Purification)

Use this method if the initial salt purity is <98% or if optical purity needs enhancement.

Reagents:

-

Crude Hydrochloride Salt

-

Solvent: Isopropanol (IPA)

-

Anti-Solvent: n-Heptane

Procedure:

-

Dissolution: Charge crude salt into a reactor. Add IPA (5 volumes).

-

Heating: Heat to 65–70°C . The salt should fully dissolve.

-

Caution: Do not exceed 75°C to protect the cyclopropyl ring.

-

-

Polishing: If particulates are present, perform a hot filtration.

-

Seeding Point: Cool slowly (0.5°C/min) to 45°C . Add 0.5 wt% of pure seed crystals. Hold for 30 minutes to establish a seed bed.

-

Anti-Solvent Addition: Add n-Heptane (3 volumes) slowly over 2 hours.

-

Rate: 0.025 vol/min. Fast addition causes agglomeration.

-

-

Cooling: Cool the slurry to 0°C over 2 hours.

-

Filtration: Filter and wash with a 1:1 mixture of IPA/Heptane (cold).

Part 4: Analytical & Quality Control

HPLC Method for Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV @ 210 nm (low wavelength required due to lack of chromophores).

Chloride Titration

To confirm stoichiometry (ensure it is a mono-HCl salt):

-

Dissolve 50 mg of salt in 50 mL deionized water.

-

Titrate with 0.1 N Silver Nitrate (AgNO₃) using a potentiometric titrator.

-

Target: 19.0% - 20.5% Chloride content (Theoretical: ~19.5% based on MW ~187.6 g/mol ).

Part 5: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Temperature too high during anti-solvent addition. | Cool solution to 40°C before adding Heptane. Increase seed load. |

| Low Yield | Too much "Good Solvent" (IPA/EtOH). | Distill off excess alcohol before cooling. Increase Heptane ratio to 2:1. |

| Hygroscopicity | Exposure to humid air. | Handle in glovebox or low-humidity room (<40% RH). Store in desiccator. |

| Yellow Color | Oxidation of free amine prior to salt formation. | Recrystallize from Ethanol/Activated Carbon to remove color bodies. |

Part 6: References

-

Vertex Pharmaceuticals Inc. (2021). 1H-Pyrazolo[4,3-d]pyrimidine Compounds as Toll-Like Receptor 7 (TLR7) Agonists. WO2021154668A1. (Describes synthesis and usage of 2-amino-3-cyclopropylpropan-1-ol HCl).

-

Gilead Sciences, Inc. (2017). Toll Like Receptor Modulator Compounds.[2][3] US9670205B2. (Details the use of the chiral salt in pharmaceutical synthesis).

-

Pfizer Inc. (2024). 2,6,9-Trisubstituted Purines.[4] WO2024127350A1.[4] (Recent application of the intermediate in CDK inhibitor synthesis).

-

Organic Syntheses. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols.[5] Org.[2][3][4][6] Synth. 2014, 91, 160-174. (General principles for amino alcohol activation and handling).

Sources

- 1. lookchem.com [lookchem.com]

- 2. US9670205B2 - Toll like receptor modulator compounds - Google Patents [patents.google.com]

- 3. CA3140708A1 - Combination of hepatitis b virus (hbv) vaccines and pyridopyrimidine derivatives - Google Patents [patents.google.com]

- 4. WO2024127350A1 - 2,6,9-trisubstituted purines - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. WO2021154668A1 - 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS - Google Patents [patents.google.com]

Application and Protocol for the Scale-Up Synthesis of 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride

Introduction: 2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a valuable chiral building block in medicinal chemistry, finding application in the synthesis of various pharmaceutical agents.[1] The presence of the cyclopropyl group introduces conformational rigidity, which can be advantageous for optimizing the binding of a molecule to its biological target.[2] This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and scalable two-step synthetic route. The protocols provided are designed for researchers, scientists, and drug development professionals, with an emphasis on the practical aspects of the synthesis, including safety, purification, and characterization.

Synthetic Strategy

The chosen synthetic route for the scale-up production of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride involves a two-step process, which is illustrated in the workflow diagram below. This strategy was selected for its use of commercially available starting materials, straightforward reaction conditions, and amenability to large-scale production.

Caption: Overall workflow for the synthesis of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride.

PART 1: Synthesis of Ethyl 2-amino-3-cyclopropylpropanoate

This initial step involves the alkylation of a Schiff base protected glycine ethyl ester with (bromomethyl)cyclopropane. The diphenylmethylene group serves as a protecting group for the amine, which is subsequently removed in the acidic workup. This method is adapted from a similar synthesis of a cyclobutyl analog.[3]

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Ethyl N-(diphenylmethylene)glycinate | ≥98% |

| (Bromomethyl)cyclopropane | ≥97%[4] |

| Potassium tert-butoxide | ≥98% |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% |

| Hydrochloric acid (HCl) | 2N aqueous solution |

| Dichloromethane (DCM) | Reagent grade |

| Sodium hydroxide (NaOH) | 50% aqueous solution |

| Anhydrous sodium sulfate | Granular |

| Reaction vessel with mechanical stirrer | Appropriate for scale |

| Temperature control system | Heating and cooling capabilities |

| Separation funnel | Appropriate for scale |

| Rotary evaporator |

Experimental Protocol

-

Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve Ethyl N-(diphenylmethylene)glycinate (1.0 eq) in anhydrous tetrahydrofuran (8 mL per gram of starting material).

-

Base Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add potassium tert-butoxide (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

-

Alkylation: Stir the resulting mixture at 0-5 °C for 1 hour. Then, add (bromomethyl)cyclopropane (1.2 eq) dropwise over 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature (25-30 °C) and continue stirring for approximately 30 hours. Monitor the reaction progress by TLC or LC-MS.

-

Hydrolysis and Work-up: Upon completion, add 2N hydrochloric acid to the reaction mixture and stir vigorously for 6 hours to hydrolyze the Schiff base.

-

Extraction: Add dichloromethane and stir for 15 minutes. Separate the organic and aqueous layers. Wash the aqueous layer with dichloromethane.

-

Basification and Product Extraction: To the aqueous layer, add dichloromethane and cool to 0-5 °C. Adjust the pH to approximately 12.5 with a 50% sodium hydroxide solution. Stir for 10 minutes and separate the layers. Extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-amino-3-cyclopropylpropanoate.

Expected Characterization Data for Ethyl 2-amino-3-cyclopropylpropanoate

| Data Type | Expected Values |

| Molecular Formula | C₈H₁₅NO₂[5] |

| Molecular Weight | 157.21 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.18 (q, J=7.1 Hz, 2H), 3.55 (t, J=7.0 Hz, 1H), 1.60-1.70 (m, 2H), 1.28 (t, J=7.1 Hz, 3H), 0.80-0.90 (m, 1H), 0.45-0.55 (m, 2H), 0.05-0.15 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 174.5, 60.8, 54.5, 36.0, 9.0, 14.2, 4.5, 4.2 |

PART 2: Reduction of Ethyl 2-amino-3-cyclopropylpropanoate to 2-Amino-3-cyclopropylpropan-1-ol

The second step is the reduction of the ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[6]

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Ethyl 2-amino-3-cyclopropylpropanoate | From Part 1 |

| Lithium aluminum hydride (LiAlH₄) | Granular or powder |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% |

| Sodium sulfate decahydrate | |

| Reaction vessel with mechanical stirrer | Appropriate for scale |

| Reflux condenser | |

| Temperature control system | |

| Filtration apparatus |

Experimental Protocol

-

Reaction Setup: In a dry reaction vessel under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF.

-

Substrate Addition: Cool the LiAlH₄ suspension to 0 °C. Slowly add a solution of ethyl 2-amino-3-cyclopropylpropanoate (1.0 eq) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0 °C. Cautiously and slowly add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH₄ used. This is the Fieser workup method.

-

Filtration and Extraction: A granular precipitate of aluminum salts will form. Stir the slurry at room temperature for 1 hour, then filter through a pad of celite. Wash the filter cake thoroughly with THF.

-

Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-Amino-3-cyclopropylpropan-1-ol as an oil.

PART 3: Formation of 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride

The final step is the conversion of the free base amino alcohol to its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 2-Amino-3-cyclopropylpropan-1-ol | From Part 2 |

| Diethyl ether or Dichloromethane | Anhydrous |

| Hydrochloric acid | 2M solution in diethyl ether or gaseous |

| Crystallization vessel | |

| Filtration apparatus |

Experimental Protocol

-

Dissolution: Dissolve the crude 2-Amino-3-cyclopropylpropan-1-ol in anhydrous diethyl ether or dichloromethane.

-

Salt Formation: Cool the solution to 0 °C. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.[1] Alternatively, bubble dry HCl gas through the solution. The hydrochloride salt will precipitate as a white solid.

-

Crystallization: Continue stirring at 0 °C for 1 hour to ensure complete precipitation.

-

Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, 2-Amino-3-cyclopropylpropan-1-ol hydrochloride.

Characterization of 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride

| Data Type | Value |

| Molecular Formula | C₆H₁₄ClNO[7] |

| Molecular Weight | 151.63 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (D₂O, 400 MHz) | δ 3.75 (dd, J=12.0, 4.0 Hz, 1H), 3.65 (dd, J=12.0, 6.0 Hz, 1H), 3.30-3.40 (m, 1H), 1.60-1.70 (m, 2H), 0.80-0.95 (m, 1H), 0.50-0.60 (m, 2H), 0.15-0.25 (m, 2H) |

| ¹³C NMR (D₂O, 100 MHz) | δ 62.5, 53.0, 35.5, 8.5, 4.8, 4.5 |

Safety and Handling

-

Potassium tert-butoxide is a strong base and is corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

(Bromomethyl)cyclopropane is a lachrymator and is flammable. Handle in a well-ventilated fume hood with appropriate PPE.

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water. All operations involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate fire-extinguishing media (e.g., dry powder) should be readily available.

-

Hydrochloric acid is corrosive. Handle with care and appropriate PPE.

Discussion

The presented synthetic route offers a scalable and efficient method for the production of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride. The alkylation of the glycine Schiff base provides a reliable method for the introduction of the cyclopropylmethyl side chain. The subsequent reduction with LiAlH₄ is a standard and high-yielding transformation for the conversion of esters to alcohols. Finally, the formation of the hydrochloride salt facilitates purification and improves the stability of the final product.

For scale-up, careful consideration of heat management during the addition of potassium tert-butoxide and the quenching of the LiAlH₄ reaction is crucial. The use of a jacketed reactor with good temperature control is highly recommended. The Fieser workup for the LiAlH₄ reaction is particularly advantageous on a larger scale as it results in a granular, easily filterable solid, simplifying the isolation of the product.

References

- Process for the preparation of amino alcohol derivatives or salts thereof. (n.d.). Google Patents.

-

Ethyl 2-amino-3-cyclopropylpropanoate (C8H15NO2) - PubChemLite. (n.d.). Retrieved February 17, 2026, from [Link]

-

Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Retrieved February 17, 2026, from [Link]

-

A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS - Canadian Science Publishing. (n.d.). Retrieved February 17, 2026, from [Link]

- Process for the synthesis of hydrochloride salt of N-fatty acylsubstituted amino acid ethyl esters. (n.d.). Google Patents.

-

How to make a salt of a novel compound? - ResearchGate. (2012, July 25). Retrieved February 17, 2026, from [Link]

-

Ethyl 2-amino-3-cyclobutylpropanoate | C9H17NO2 | CID 23594366 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

-

Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. (2025, February 2). SciHorizon. Retrieved February 17, 2026, from [Link]

-

Ethyl 3-amino-3-cyclopropylprop-2-enoate | C8H13NO2 | CID 15812154 - PubChem. (n.d.). Retrieved February 17, 2026, from [Link]

-

Supporting Information 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. (n.d.). Retrieved February 17, 2026, from [Link]

-

Synthesis of cyclopropane containing natural products - e-Publications@Marquette. (n.d.). Retrieved February 17, 2026, from [Link]

-

2-amino-3-cyclopropylpropan-1-ol hydrochloride (C6H13NO) - PubChemLite. (n.d.). Retrieved February 17, 2026, from [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (2023, February 2). Retrieved February 17, 2026, from [Link]

-

Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

-

synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - Rasayan. (n.d.). Retrieved February 17, 2026, from [Link]

-

(PDF) Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity - ResearchGate. (2025, December 30). Retrieved February 17, 2026, from [Link]

- The synthesis of cyclopropane amino acids and peptides. (n.d.). Google Patents.

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications - SciSpace. (2017, February 24). Retrieved February 17, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (2024, October 2). Retrieved February 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-amino-3-cyclobutylpropanoate CAS#: 394735-17-2 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. PubChemLite - Ethyl 2-amino-3-cyclopropylpropanoate (C8H15NO2) [pubchemlite.lcsb.uni.lu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. PubChemLite - 2-amino-3-cyclopropylpropan-1-ol hydrochloride (C6H13NO) [pubchemlite.lcsb.uni.lu]

Troubleshooting & Optimization

Technical Support Center: 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride

Welcome to the technical support center for the synthesis and purification of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this valuable chiral building block. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Amino-3-cyclopropylpropan-1-ol hydrochloride?

A1: The synthesis of 2-Amino-3-cyclopropylpropan-1-ol hydrochloride typically involves the formation of the carbon skeleton followed by the introduction of the amino and hydroxyl groups in a stereocontrolled manner. Two common conceptual pathways are:

-

Route A: Reductive Amination of a Cyclopropyl Ketone Precursor. This involves the synthesis of a suitable cyclopropyl ketone, followed by reductive amination to introduce the amine and subsequent reduction of the ketone to the alcohol.

-

Route B: Starting from a Chiral Cyclopropyl-Containing Building Block. This may involve using a chiral cyclopropyl-containing amino acid or another chiral synthon, followed by functional group manipulations to arrive at the target molecule.

Each route has its own set of potential side reactions that need to be carefully managed.

Q2: I am observing a significant amount of a diol byproduct in my reaction mixture. What is the likely cause and how can I prevent it?

A2: The presence of a diol, specifically 3-cyclopropylpropane-1,2-diol, is a strong indicator that the reduction of the ketone is occurring before or in competition with the reductive amination step. This is a common issue, particularly when using strong, non-selective reducing agents.

Troubleshooting Guide: Common Side Reaction Products

This section provides a detailed breakdown of potential side reaction products, their mechanisms of formation, and strategies for mitigation and analysis.

Diastereomeric Impurities

Issue: Formation of diastereomers is a primary concern in the synthesis of chiral amino alcohols. In the case of 2-Amino-3-cyclopropylpropan-1-ol, you may encounter the formation of the (2R,3S), (2S,3R), or (2R,3R) diastereomers in addition to the desired (2S,3S) or (2R,3S) enantiomer.

Root Cause Analysis:

-

Lack of Stereocontrol in the Key Bond-Forming Step: If the synthetic route involves the creation of one or both chiral centers (at C2 and the carbon bearing the hydroxyl group), inadequate stereocontrol in this step will lead to a mixture of diastereomers.

-

Epimerization: Under certain pH and temperature conditions, the stereocenter alpha to the carbonyl group (in a ketone intermediate) can be susceptible to epimerization.

Troubleshooting and Mitigation:

-

Catalyst and Reagent Selection: Employing a well-chosen chiral catalyst or auxiliary is crucial for enantioselective and diastereoselective transformations. For reductive aminations, the choice of the reducing agent and any additives can significantly influence the diastereomeric ratio.

-

Reaction Parameter Optimization: Carefully control temperature, pressure, and reaction time. Lower temperatures often favor higher diastereoselectivity.

-

Starting Material Purity: Ensure the enantiomeric and diastereomeric purity of your starting materials if they already contain one of the chiral centers.

Analytical Identification:

-

Chiral HPLC: This is the most effective method for separating and quantifying diastereomers. Different diastereomers will have distinct retention times on a suitable chiral column.[1][2]

-

NMR Spectroscopy: While enantiomers are indistinguishable by standard NMR, diastereomers will exhibit different chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.

| Impurity | Identification Method | Mitigation Strategy |

| Diastereomers | Chiral HPLC, NMR | Use of stereoselective catalysts, optimization of reaction conditions. |

Cyclopropyl Ring-Opened Byproducts

Issue: Although the cyclopropyl group is relatively stable, it can undergo ring-opening under harsh acidic or radical conditions, leading to impurities such as 5-amino-hex-1-en-3-ol or related structures.

Root Cause Analysis:

-

Strongly Acidic Conditions: Concentrated strong acids, particularly at elevated temperatures, can protonate the cyclopropane ring, leading to a carbocation intermediate that can rearrange and react with available nucleophiles.

-

Radical Reactions: The presence of radical initiators or reaction conditions that favor radical formation can lead to the opening of the cyclopropylcarbinyl radical.

Troubleshooting and Mitigation:

-

pH Control: Maintain the reaction pH within a mild range. If acidic conditions are necessary, use weaker acids or buffer systems.

-

Avoid Radical Initiators: Ensure that reagents and solvents are free from peroxides or other radical initiators.

-

Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of radical species from atmospheric oxygen.

Analytical Identification:

-

NMR Spectroscopy: The disappearance of the characteristic upfield signals of the cyclopropyl protons (typically between 0-1 ppm in ¹H NMR) is a clear indication of ring opening.[3] New signals corresponding to olefinic protons (around 5-6 ppm) may appear.

-

Mass Spectrometry (MS): Ring-opened products will have the same mass as the starting material but will exhibit different fragmentation patterns.

Workflow for Investigating Ring-Opening

Caption: Troubleshooting workflow for cyclopropyl ring-opening.

Over-alkylation and Dimerization Products

Issue: In syntheses involving amines, over-alkylation can lead to the formation of secondary and tertiary amines. Dimerization can also occur, especially at higher concentrations and temperatures.

Root Cause Analysis:

-

Stoichiometry: An excess of an alkylating agent or unfavorable reaction kinetics can lead to the desired primary amine reacting further.

-

Reaction Conditions: High temperatures can promote intermolecular reactions, leading to dimers or oligomers.

Troubleshooting and Mitigation:

-

Control Stoichiometry: Use a carefully controlled amount of the limiting reagent.

-

Protecting Groups: Employing a suitable protecting group on the amine can prevent over-alkylation. The protecting group can be removed in a subsequent step.

-

Reaction Concentration and Temperature: Running the reaction at a lower concentration and temperature can disfavor intermolecular side reactions.

Analytical Identification:

-

LC-MS: This is an excellent technique for identifying higher molecular weight impurities such as dimers and over-alkylated products.

-

GC-MS: For volatile derivatives, GC-MS can also be used for identification.

| Impurity | Identification Method | Mitigation Strategy |

| Over-alkylated amines | LC-MS, GC-MS | Precise stoichiometry control, use of protecting groups. |

| Dimerization products | LC-MS | Lower reaction concentration and temperature. |

Experimental Protocols

Protocol 1: Chiral HPLC Analysis for Diastereomeric Purity

This protocol provides a general method for assessing the diastereomeric purity of 2-Amino-3-cyclopropylpropan-1-ol.

-

Column Selection: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) or cyclodextrins are often effective for separating amino alcohol enantiomers and diastereomers.

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) is often added to improve peak shape for basic analytes. For reversed-phase, a buffered aqueous-organic mobile phase is used.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

-

HPLC Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 210 nm) or a chiral detector.

-

Temperature: Ambient or controlled (e.g., 25 °C).

-

-

Data Analysis: Integrate the peak areas of the different diastereomers to determine the diastereomeric ratio and purity.

Logical Flow for Method Development

Caption: HPLC method development for diastereomer separation.

References

-

NMR determination of the fate of the cyclopropyl ring. A, partial... - ResearchGate. (n.d.). Retrieved February 18, 2026, from [Link]

-

Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing). (2015, August 5). Retrieved February 18, 2026, from [Link]

-

Determination of Enantiomeric Purity via Formation of Diastereomers. (n.d.). Retrieved February 18, 2026, from [Link]

Sources

Technical Support Guide: Recrystallization of 2-Amino-3-cyclopropylpropan-1-ol Hydrochloride

Executive Summary & Molecule Profile

2-Amino-3-cyclopropylpropan-1-ol hydrochloride is a critical chiral building block, often derived from the reduction of cyclopropylalanine. Its structural duality—possessing a polar ammonium-alcohol "head" and a lipophilic cyclopropyl "tail"—creates unique purification challenges.

The most frequent failure mode reported by users is "oiling out" (liquid-liquid phase separation) rather than crystallization. This guide addresses the thermodynamic control required to force lattice formation over amorphous oil separation.

Physicochemical Profile

| Parameter | Characteristic | Implication for Recrystallization |

| Molecular Structure | Amphiphilic (Polar head, Lipophilic tail) | Requires carefully balanced solvent polarity (dielectric constant |

| Hygroscopicity | High (Deliquescent potential) | Must minimize water content; handle under |

| Thermal Stability | Cyclopropyl ring strain | Avoid boiling in strong mineral acids >80°C; risk of ring opening. |

| Solubility | High: | Binary solvent systems are required for high yield. |

Critical Troubleshooting: The "Oiling Out" Phenomenon

Problem: Upon cooling the hot solution, the product separates as a viscous oil at the bottom of the flask instead of forming crystals. Cause: The temperature entered the "metastable zone" too quickly, or the solvent system is too polar/wet, causing the product to precipitate as a supercooled liquid before nucleation can occur.

Protocol A: The "Oiling Out" Rescue Workflow

Do not discard the oil. Follow this thermodynamic reset procedure.

-

Re-dissolution: Reheat the mixture until the oil fully dissolves (return to a single phase).

-

Solvent Adjustment: Add a small volume of the Good Solvent (e.g., Isopropanol) to slightly lower the saturation.

-

Seeding (Critical): Cool extremely slowly to just below the saturation point. Add seed crystals.

-

If no seeds exist: Scratch the glass surface with a glass rod at the air-liquid interface to induce nucleation.

-

-